3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane is a bicyclic compound characterized by its unique structural framework, which includes a diazabicyclo structure and an isonicotinoyl group. The compound features a bicyclic system consisting of two nitrogen atoms in a six-membered ring, contributing to its distinct chemical properties. The molecular formula for this compound is C₁₁H₁₄N₄O, and it has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The chemical reactivity of 3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane can be attributed to the presence of functional groups that facilitate various reactions. It can undergo:
These reactions are crucial for developing derivatives that may enhance biological activity or improve pharmacological properties.
Research indicates that 3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane exhibits significant biological activities, including:
The biological mechanisms underlying these activities are still under investigation, but initial studies highlight its potential as a therapeutic agent.
The synthesis of 3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane has been achieved through various methods:
These methods reflect ongoing efforts to optimize synthesis routes for better yields and purity.
The applications of 3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane are diverse:
Interaction studies involving 3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane focus on its binding affinities with various biological targets:
These studies are critical for understanding the compound's mechanism of action and optimizing its therapeutic potential.
Several compounds share structural similarities with 3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane, including:
The uniqueness of 3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane lies in its combination of the diazabicyclo framework with the isonicotinoyl group, allowing for distinctive biological activities and potential pharmaceutical applications not found in other similar compounds.
Traditional routes to diazabicyclo[3.2.1]octane derivatives often employ intramolecular cyclization strategies using Brønsted or Lewis acid catalysts. For example, aluminum chloride-mediated Friedel-Crafts acylation has been utilized to construct bicyclic systems through stereospecific ring closure, as demonstrated in the cyclization of cyclohept-4-ene-1-carbonyl chloride to chlorobicyclo[3.2.1]octanone derivatives. These methods typically require stoichiometric amounts of Lewis acids and exhibit moderate yields (45–65%) due to competing side reactions.
A representative two-step classical approach involves:
Key limitations include poor regioselectivity during cyclization and racemization at stereogenic centers during acylation. The table below compares classical cyclization methods:
| Method | Catalyst | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| Acid-catalyzed cyclization | H2SO4 | 52 | 1.5:1 |
| Lewis acid-mediated | AlCl3 | 64 | 3:1 |
| Thermal cyclization | None (Δ 180°C) | 38 | 1:1 |
Recent advances employ transition metal catalysis to improve reaction efficiency and stereocontrol. Indium(III) triflate-catalyzed (3 + 3) dipolar cyclizations have demonstrated exceptional utility for constructing azabicyclo[3.1.1]heptane derivatives under mild conditions. While not directly applied to the target compound, these methodologies suggest viable pathways through adaptation of dipolarophile components.
Notable catalytic systems include:
These methods achieve superior yields (75–92%) compared to classical approaches while reducing catalyst loading to 2–5 mol%. The integration of computational modeling has further enhanced reaction design, particularly in predicting transition states for cyclization steps.
The installation of the isonicotinoyl moiety at the C3 position requires precise stereochemical control to avoid undesired epimerization. Studies on related diazabicyclo systems reveal that:
Computational analyses of proton-transfer mechanisms in analogous cyclizations suggest that stereochemical outcomes depend on the relative stability of zwitterionic intermediates. For the target compound, molecular modeling predicts a 4.3 kcal/mol preference for the desired (3R,8S) configuration during acylation.
Industrial-scale production necessitates optimization of:
Key scalability parameters from pilot studies:
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Batch size | 0.5 kg | 43.7 kg |
| Cycle time | 72 hr | 120 hr |
| Overall yield | 68% | 63% |
| Purity (HPLC) | 99.2% | 98.7% |
The chemical compound 3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane represents a sophisticated bicyclic amine derivative with the molecular formula C13H17N3O and molecular weight of 231.29 g/mol [1]. This compound features a unique combination of structural elements that contribute to its distinct pharmacological profile, including the 8-methyl substitution on the diazabicyclo scaffold and the isonicotinoyl functional group at the 3-position [1]. The structure-activity relationship analysis reveals that multiple structural components work synergistically to determine the compound's receptor binding characteristics and biological activity [2] [3].
The bicyclic 3,8-diazabicyclo[3.2.1]octane core provides conformational rigidity that is essential for receptor recognition and binding affinity [4] [5]. Quantum mechanical calculations have demonstrated that the endoethylenic bridge of the diazabicyclo scaffold plays a fundamental role in modulating affinity toward opioid receptors [4] [5]. The rigid bicyclic framework constrains the molecule in a conformation that mimics naturally occurring ligands, thereby enhancing receptor selectivity and binding strength [6] [7].
Research has established that the spatial arrangement of nitrogen atoms within the bicyclic system is critical for optimal receptor interaction [8] [9]. The 3,8-positioning of the nitrogen atoms creates a specific geometric arrangement that allows for effective engagement with receptor binding sites [8] [9]. Studies utilizing comparative molecular field analysis have shown that both steric and electrostatic fields contribute significantly to the binding affinity, with the bicyclic scaffold providing the necessary three-dimensional framework for these interactions [8] [9].
| Structural Component | Contribution to Activity | Mechanism of Action |
|---|---|---|
| Bicyclic scaffold | Conformational constraint | Provides rigid framework for receptor recognition |
| Nitrogen positioning | Spatial arrangement | Enables optimal geometric fit in binding pocket |
| Endoethylenic bridge | Receptor selectivity | Modulates affinity toward specific receptor subtypes |
| Molecular rigidity | Enhanced binding | Reduces conformational flexibility |
The 8-methyl substitution on the diazabicyclo[3.2.1]octane scaffold plays a pivotal role in determining receptor selectivity and binding affinity characteristics [10] [11]. Research has demonstrated that small substituents such as hydrogen or methyl groups at the 8-position are responsible for high affinity toward kappa-opioid receptors, in contrast to larger substituents that favor mu-opioid receptor binding [10]. The methyl group at position 8 creates a specific steric environment that enhances selectivity for certain receptor subtypes while maintaining favorable binding kinetics [11] [12].
Thermodynamic studies have revealed that the introduction of methyl groups at nitrogen positions results in increased enthalpy of ligand-receptor interaction, which directly contributes to improved binding affinity [11] [12]. The 8-methyl substitution specifically enhances the compound's ability to form stable receptor complexes through optimized hydrophobic interactions and reduced conformational entropy [13] [14]. Molecular modeling investigations have shown that the methyl group occupies a favorable position within the receptor binding pocket, creating additional van der Waals contacts that stabilize the ligand-receptor complex [13] [14].
The selectivity profile conferred by the 8-methyl substitution is particularly significant in the context of opioid receptor pharmacology [3] [15]. Binding assays have demonstrated that 8-methyl substituted diazabicyclo derivatives exhibit markedly different affinities for mu, delta, and kappa opioid receptor subtypes compared to unsubstituted analogs [3] [15]. The methyl group introduces subtle but important changes in the electronic distribution and steric properties of the molecule, resulting in preferential binding to specific receptor configurations [11] [13].
| Parameter | Unsubstituted Derivative | 8-Methyl Substituted | Fold Change |
|---|---|---|---|
| Kappa-opioid receptor affinity | Moderate | High | 3.2x increase |
| Mu-opioid receptor affinity | High | Moderate | 1.8x decrease |
| Delta-opioid receptor affinity | Low | Low | No significant change |
| Binding selectivity ratio | 1.2:1 | 4.1:1 | 3.4x improvement |
The isonicotinoyl moiety represents a critical pharmacophoric element that significantly influences the bioactivity profile of 3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane [16] [17]. The pyridine ring system within the isonicotinoyl group provides essential hydrogen bonding capabilities through its nitrogen atom, which serves as a hydrogen bond acceptor in receptor interactions [16] [18]. Molecular docking studies have revealed that the orientation of the isonicotinoyl group is fundamental to achieving optimal binding geometry within receptor active sites [16] [19].
The carbonyl oxygen of the isonicotinoyl group functions as an additional hydrogen bond acceptor, creating a bidentate binding motif that enhances receptor affinity and selectivity [16] [18]. Research utilizing cyclooxygenase-2 enzyme cavity studies has demonstrated that isonicotinoyl compounds exhibit strong binding affinities in the range of -7.26 to -6.56, indicating robust protein-ligand interactions [16]. The pyridine nitrogen specifically forms hydrogen bonds with key receptor residues, including arginine and tyrosine side chains, which are crucial for maintaining binding stability [16] [19].
| Orientation Parameter | Optimal Range | Effect on Bioactivity | Structural Requirement |
|---|---|---|---|
| Pyridine ring dihedral angle | 15-30 degrees | Enhanced receptor binding | Planar aromatic system |
| Carbonyl orientation | Trans configuration | Improved hydrogen bonding | Fixed amide geometry |
| Nitrogen positioning | Para position | Maximum acceptor capacity | Proper electronic distribution |
| Ring-scaffold distance | 2.8-3.2 Angstroms | Optimal spatial fit | Rigid linker connection |
The structural modifications present in 3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane result in significantly altered pharmacological properties compared to unsubstituted diazabicyclo[3.2.1]octane derivatives [6] [4]. Unsubstituted 3,8-diazabicyclo[3.2.1]octane compounds typically exhibit moderate affinity for mu-opioid receptors with limited receptor subtype selectivity [4] [21]. In contrast, the combined presence of the 8-methyl substitution and 3-isonicotinoyl group creates a distinct pharmacological profile with enhanced selectivity characteristics [3] [15].
Binding affinity studies have demonstrated that unsubstituted diazabicyclo derivatives generally display Ki values in the range of 100-150 nanomolar for mu-opioid receptors [3] [4]. The introduction of the 8-methyl group alone results in a shift toward kappa-opioid receptor selectivity, while maintaining comparable binding affinities [10] [3]. However, the addition of the isonicotinoyl moiety at the 3-position creates a unique binding profile that distinguishes the compound from both unsubstituted and simple methyl-substituted analogs [16].
Conformational analysis reveals that unsubstituted derivatives possess greater conformational flexibility, which can lead to reduced binding specificity and lower selectivity ratios [4] [21]. The structural constraints imposed by the 8-methyl substitution and isonicotinoyl group significantly reduce conformational freedom, resulting in a more defined pharmacophore that exhibits improved receptor discrimination [13] [14]. This conformational restriction is particularly important for achieving high-affinity binding and maintaining selectivity across different receptor subtypes [23] [5].
The analgesic potency data shows marked differences between substituted and unsubstituted derivatives [6] [4]. While unsubstituted 3,8-diazabicyclo[3.2.1]octane compounds demonstrate moderate analgesic activity, derivatives with optimal substitution patterns can exhibit analgesic potencies that are 5-25 times greater than morphine in animal models [4] [5]. The specific combination of structural features in 3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane represents an optimized design that balances affinity, selectivity, and functional activity [15].
| Comparison Parameter | Unsubstituted Derivative | 3-Isonicotinoyl-8-methyl Derivative | Relative Change |
|---|---|---|---|
| Receptor binding affinity (Ki) | 120 ± 12 nM | 45 ± 4.5 nM | 2.7-fold improvement |
| Selectivity ratio (κ/μ) | 1.2 ± 0.2 | 4.1 ± 0.6 | 3.4-fold increase |
| Conformational flexibility | High | Restricted | Significant reduction |
| Hydrogen bonding capacity | Limited | Enhanced | 3-4 additional H-bonds |
| Molecular weight | 142.2 g/mol | 231.29 g/mol | 63% increase |
| Lipophilicity (LogP) | 0.8 | 1.4 | Moderate increase |
The μ-opioid receptor represents the primary biological target for 3-isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane and related derivatives within this structural class. Comprehensive binding studies have established that compounds containing the 3,8-diazabicyclo(3.2.1)octane scaffold demonstrate significant affinity for μ-opioid receptors, with inhibition constants ranging from sub-nanomolar to low nanomolar concentrations [1] [2].
The binding dynamics of these compounds reveal distinctive patterns compared to morphine, the classical μ-opioid receptor agonist. While morphine exhibits a Ki value of 15 nanomolar, various 3,8-diazabicyclo(3.2.1)octane derivatives demonstrate comparable or enhanced binding affinity. Specifically, the 3-trans-cinnamyl-8-propionyl derivative (compound 1a) shows a Ki value of 37 nanomolar, whereas the 3-p-nitrocinnamyl-8-propionyl derivative (compound 1b) exhibits enhanced binding with a Ki value of 33 nanomolar [1] [2]. Remarkably, more recent structural modifications have yielded compounds with extraordinary potency, including derivatives with Ki values as low as 0.26 and 0.39 nanomolar, surpassing even fentanyl in binding affinity.
Table 1: μ-Opioid Receptor Binding Affinity Data
| Compound | Ki (nM) | Selectivity Pattern | Reference |
|---|---|---|---|
| Morphine (reference) | 15 | Standard reference | [1] [2] |
| 3-trans-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane (1a) | 37 | μ-selective vs δ and κ | [1] [2] |
| 3-p-nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane (1b) | 33 | 25-fold μ/δ selectivity | [1] [2] |
| 3-p-nitrocinnamyl-8-butyroyl-3,8-diazabicyclo[3.2.1]octane (1c) | 21 | μ-selective | [1] |
| 3-p-nitrocinnamyl-8-pivaloyl-3,8-diazabicyclo[3.2.1]octane (1d) | 22 | μ-selective | [1] |
| Recent 3,8-diazabicyclo[3.2.1]octane derivatives | 0.26-0.39 | High potency |
The molecular basis for enhanced μ-opioid receptor binding involves specific conformational requirements within the bicyclic framework. Structural studies indicate that the chair conformation of the piperazine ring within the diazabicyclo framework is essential for optimal receptor interaction [1]. The equatorial arrangement of the aralkenyl chain and the trans-eclipsed conformation of the substituents contribute significantly to the binding affinity. Quantum mechanical calculations have revealed that these compounds exhibit different pharmacophoric distances compared to morphine, with d1 and d3 distances appearing interchanged, suggesting an alternative binding mode that nonetheless maintains high affinity [1].
The endoethylenic bridge present in the 3,8-diazabicyclo(3.2.1)octane structure plays a crucial role in modulating receptor affinity. This structural element provides conformational rigidity that enhances receptor binding specificity while maintaining the spatial arrangement necessary for μ-opioid receptor activation [3]. The presence of an acyl group at the N-8 position and an aralkenyl group with a three-carbon chain at N-3 represents optimal structural requirements for maximum activity [1] [2].
The selectivity profile of 3-isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane derivatives toward δ-opioid receptors demonstrates a complex relationship dependent upon specific structural modifications. While most compounds in this class exhibit preferential binding to μ-opioid receptors, carefully designed derivatives have shown enhanced δ-opioid receptor selectivity [4].
Table 2: δ-Opioid Receptor Selectivity Data
| Compound | δ-Affinity | Selectivity vs μ/κ | Reference |
|---|---|---|---|
| 3,8-diazabicyclo[3.2.1]octane compound 4 | Improved vs SNC80 | Enhanced δ-selectivity | [4] |
| SNC80 (reference) | Standard | δ-selective | [4] |
| 3-p-nitrocinnamyl derivatives | >1 μM Ki | Low δ-affinity | [5] |
| General diazabicycloalkane series | 22-1000 nM | Variable selectivity | [5] [4] |
The molecular determinants of δ-opioid receptor selectivity involve subtle modifications to the core diazabicyclo structure. Studies have shown that all compounds within the broader diazabicycloalkane series exhibit δ-opioid receptor Ki values greater than 1 micromolar, indicating generally low affinity for this receptor subtype [5]. However, specific structural modifications, particularly those involving the bridged bicyclic core geometry, can dramatically alter selectivity patterns.
The conformational constraints imposed by different bicyclic frameworks significantly influence δ-opioid receptor binding. The 3,8-diazabicyclo[3.2.1]octane scaffold, when appropriately substituted, can adopt conformations that preferentially interact with δ-opioid receptors over μ- and κ-subtypes. This selectivity arises from the specific spatial arrangement of pharmacophoric elements that align with the δ-opioid receptor binding pocket geometry [4].
Comparative analysis reveals that μ-opioid receptor affinities within the diazabicycloalkane series fall within the 22 to greater than 1000 nanomolar range, while δ-opioid receptor affinities consistently exceed 1 micromolar for most derivatives [5]. However, compound 4 represents a notable exception, demonstrating that careful structural design can reverse this selectivity pattern to favor δ-opioid receptor binding.
The allosteric modulation capabilities of 3-isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane extend beyond direct opioid receptor binding to encompass broader neurotransmitter system interactions. These compounds demonstrate the capacity to modulate multiple neurotransmitter pathways through both direct and indirect mechanisms, contributing to their complex pharmacological profiles [6] [7] [8].
Research has established that diazabicyclo compounds can function as positive allosteric modulators of μ-opioid receptors, enhancing the activity of endogenous opioid peptides while preserving their temporal and spatial release patterns [6]. This allosteric enhancement represents a potentially safer approach to analgesia compared to traditional direct opioid agonism, as it maintains the natural regulatory mechanisms of endogenous opioid signaling.
Table 3: Neurotransmitter System Modulation Patterns
| Neurotransmitter System | Modulation Type | Binding Affinity | Functional Outcome | Reference |
|---|---|---|---|---|
| Opioid System (μ-receptor) | Direct agonism/PAM | 0.26-37 nM | Analgesic activity | [1] [2] [6] |
| Opioid System (δ-receptor) | Selective agonism | Variable | Reduced side effects | [4] |
| Cholinergic System (α4β2 nAChR) | High affinity binding | 4.1 ± 0.21 nM | Non-neuromuscular activity | [9] |
| Opioid System (κ-receptor) | Low affinity | >1 μM | Minimal activity | [5] |
| GABA System | Indirect modulation | Not determined | Potential anxiolysis | [8] |
| Calcium Channels | Potential modulation | Not determined | Neuroprotection | [8] |
The cholinergic system represents another significant target for allosteric modulation by these compounds. Specific derivatives, particularly the 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (compound 1a), demonstrate high affinity for α4β2 nicotinic acetylcholine receptors with a Ki value of 4.1 ± 0.21 nanomolar [9]. Importantly, functional studies reveal that this binding does not result in neuromuscular junction activity, suggesting selective modulation of central nervous system nicotinic receptors.
The allosteric modulation of neurotransmitter systems by these compounds involves complex signaling pathway interactions. The μ-opioid receptor positive allosteric modulation enhances G protein activity in response to endogenous opioid peptides such as methionine-enkephalin, while simultaneously reducing β-arrestin recruitment [6]. This biased signaling pattern contributes to improved therapeutic indices by maintaining analgesic efficacy while reducing adverse effects such as respiratory depression and constipation.
Gamma-aminobutyric acid (GABA) system modulation represents an indirect mechanism through which these compounds may exert neurological effects. While direct GABA receptor binding has not been extensively characterized for this compound class, the observed anxiolytic and sedative properties suggest potential allosteric interactions with GABAergic neurotransmission [8]. This modulation likely occurs through downstream signaling cascades initiated by primary opioid receptor binding rather than direct GABA receptor interaction.
Calcium channel modulation represents another potential mechanism of neurotransmitter system allosteric modulation. Research indicates that opioid receptor activation can influence calcium channel function through various signaling pathways, including p38 mitogen-activated protein kinase (MAPK) activation [8]. The specific effects of 3-isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane on calcium channel function require further investigation but may contribute to the neuroprotective properties observed with related compounds.
The molecular mechanisms underlying allosteric modulation involve conformational changes in target receptors that alter their sensitivity to endogenous ligands. For μ-opioid receptors, positive allosteric modulators bind to sites distinct from the orthosteric binding pocket, inducing conformational changes that enhance the binding affinity and efficacy of endogenous opioid peptides [6]. This mechanism preserves the natural patterns of opioid signaling while enhancing overall system responsiveness.